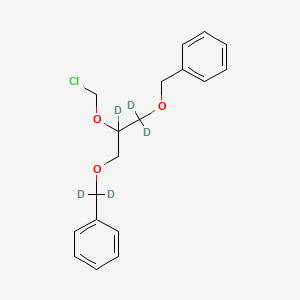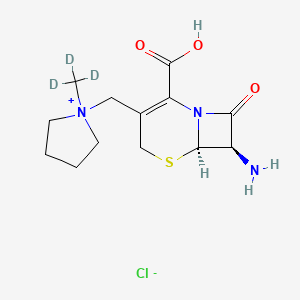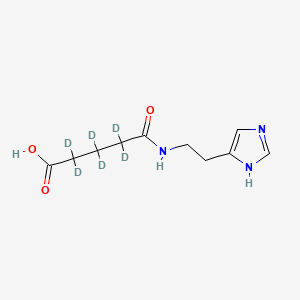
Ingavirin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ingavirin-d6 is a deuterated form of Ingavirin, a small molecule antiviral drug known for its efficacy against various respiratory viral infections, including influenza A and B viruses, human parainfluenza virus, and human adenovirus . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Ingavirin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ingavirin-d6 involves the incorporation of deuterium atoms into the molecular structure of Ingavirin. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The key steps include:
Protection of Functional Groups: Protecting amino or imino groups to prevent unwanted reactions.
Deuteration: Introducing deuterium atoms using deuterated reagents.
Deprotection: Removing the protective groups to yield the final deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is optimized to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ingavirin-d6 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ingavirin-d6 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ingavirin. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior and stability of Ingavirin.
Biology: Employed in metabolic studies to track the distribution and breakdown of Ingavirin in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ingavirin.
Industry: Applied in the development of new antiviral drugs by providing insights into the mechanism of action and potential improvements
Mechanism of Action
Ingavirin-d6, like its parent compound Ingavirin, exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral Replication: It impairs the replication of viral RNA by interfering with the viral nucleoprotein.
Immunomodulation: Enhances the host’s immune response by stimulating the production of interferons and other immune mediators.
Anti-inflammatory Effects: Reduces inflammation in the respiratory tract by modulating the release of pro-inflammatory cytokines
Comparison with Similar Compounds
Tamiflu (Oseltamivir): Another antiviral drug used to treat influenza. Unlike Ingavirin, Tamiflu is a neuraminidase inhibitor.
Arbidol: An antiviral that also targets influenza viruses but works by inhibiting viral fusion with host cells.
Uniqueness of Ingavirin-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad-spectrum antiviral activity and multiple mechanisms of action make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2 |
InChI Key |
KZIMLUFVKJLCCH-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
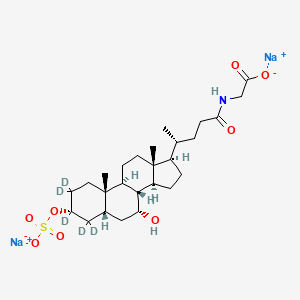
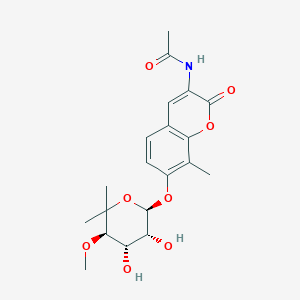
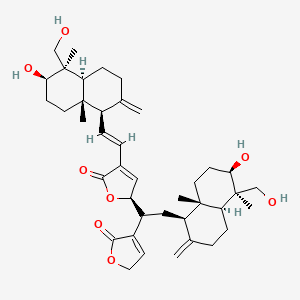


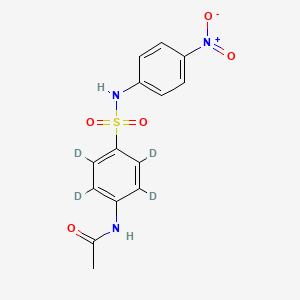
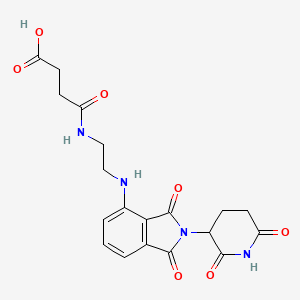
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

